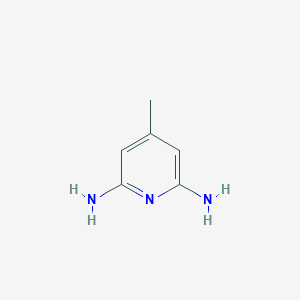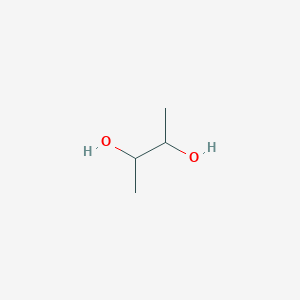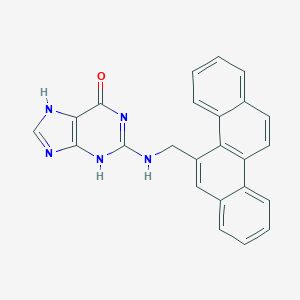
N(2)-((Chrysen-5-yl)methyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-((Chrysen-5-yl)methyl)guanine, also known as CMG, is a synthetic guanine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as cancer therapy, virology, and nanotechnology. CMG is a structural analog of the natural nucleoside guanine, which is an essential component of DNA and RNA. The unique structure of CMG makes it an attractive molecule for drug design and development.
作用机制
The mechanism of action of N(2)-((Chrysen-5-yl)methyl)guanine is based on its ability to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication. N(2)-((Chrysen-5-yl)methyl)guanine acts as a competitive inhibitor of DNA polymerase by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing DNA chain. This results in the inhibition of DNA synthesis and ultimately leads to the death of the cell.
生化和生理效应
N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N(2)-((Chrysen-5-yl)methyl)guanine induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress. N(2)-((Chrysen-5-yl)methyl)guanine also inhibits angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and metastasis of tumors. In HSV-infected cells, N(2)-((Chrysen-5-yl)methyl)guanine inhibits viral DNA synthesis and prevents the release of infectious viral particles.
实验室实验的优点和局限性
One of the major advantages of N(2)-((Chrysen-5-yl)methyl)guanine is its potent antitumor activity, which makes it a promising candidate for cancer therapy. N(2)-((Chrysen-5-yl)methyl)guanine also exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of N(2)-((Chrysen-5-yl)methyl)guanine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N(2)-((Chrysen-5-yl)methyl)guanine. One area of research is the development of more efficient synthesis methods for N(2)-((Chrysen-5-yl)methyl)guanine, which can improve its yield and purity. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of N(2)-((Chrysen-5-yl)methyl)guanine, which can enhance its therapeutic efficacy. Additionally, the use of N(2)-((Chrysen-5-yl)methyl)guanine as a building block for the synthesis of DNA-based nanomaterials can open up new avenues for the development of nanotechnology-based applications.
合成方法
N(2)-((Chrysen-5-yl)methyl)guanine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the reaction of chrysenylmethyl chloride with guanine in the presence of a base. The enzymatic synthesis of N(2)-((Chrysen-5-yl)methyl)guanine involves the use of guanine phosphoribosyltransferase (GPRT) enzyme, which catalyzes the transfer of the 5-phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine to form N(2)-((Chrysen-5-yl)methyl)guanine.
科学研究应用
N(2)-((Chrysen-5-yl)methyl)guanine has been extensively studied for its potential applications in various fields of scientific research. In cancer therapy, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In virology, N(2)-((Chrysen-5-yl)methyl)guanine has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by targeting the viral DNA polymerase. In nanotechnology, N(2)-((Chrysen-5-yl)methyl)guanine has been used as a building block for the synthesis of DNA-based nanomaterials.
属性
CAS 编号 |
117606-17-4 |
|---|---|
产品名称 |
N(2)-((Chrysen-5-yl)methyl)guanine |
分子式 |
C24H17N5O |
分子量 |
391.4 g/mol |
IUPAC 名称 |
2-(chrysen-5-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C24H17N5O/c30-23-21-22(27-13-26-21)28-24(29-23)25-12-16-11-15-6-2-3-7-17(15)19-10-9-14-5-1-4-8-18(14)20(16)19/h1-11,13H,12H2,(H3,25,26,27,28,29,30) |
InChI 键 |
XINSXRDSIDZSGC-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC6=C(C(=O)N5)NC=N6 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC(=O)C6=C(N5)N=CN6 |
同义词 |
N(2)-((chrysen-5-yl)methyl)guanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B56760.png)
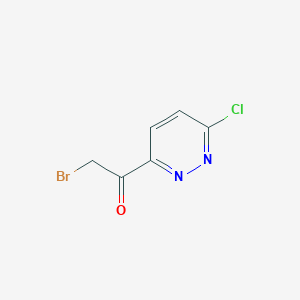
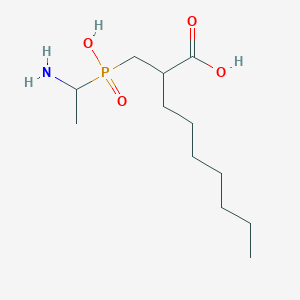
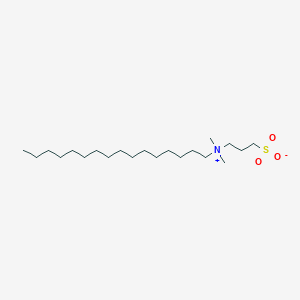
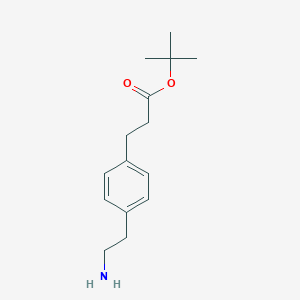
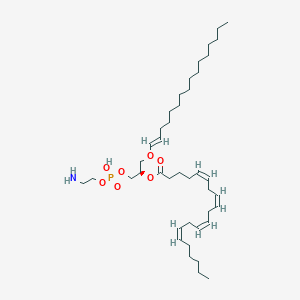
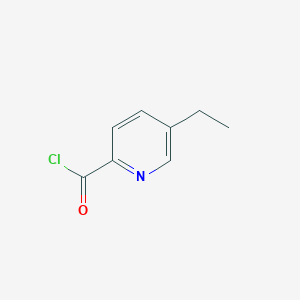
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
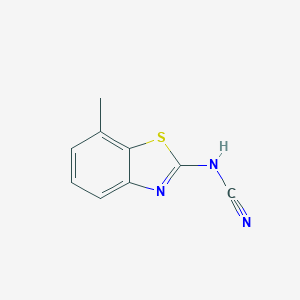
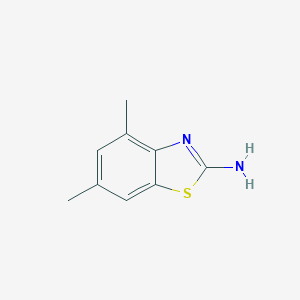
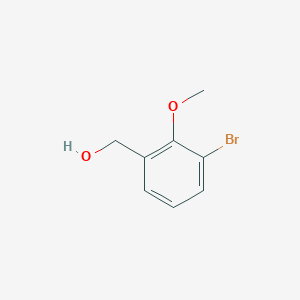
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
